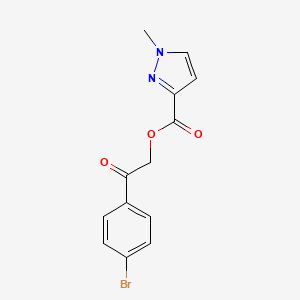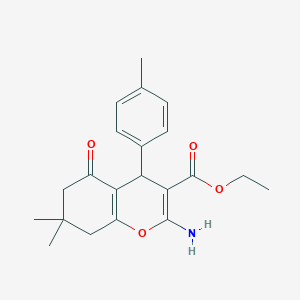
2-(4-bromophenyl)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate: is a fascinating compound with diverse applications. Pyrazoles, like this one, serve as versatile scaffolds in organic synthesis and medicinal chemistry. They often act as starting materials for more complex heterocyclic systems relevant in pharmaceutical research .
Preparation Methods
The synthetic routes for this compound involve the reaction of 4-bromobenzaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The industrial production methods typically employ efficient and scalable processes to yield high-quality material .
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions lead to various derivatives, such as substituted pyrazoles and related heterocycles.
Scientific Research Applications
Chemistry: Used as building blocks for more complex molecules.
Biology: Investigated for potential bioactivity, including antimicrobial and antitumor properties.
Medicine: Explored for drug development due to its structural diversity.
Industry: Employed in the synthesis of agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with biological targets, modulate enzymatic activity, or affect cellular pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds: Other pyrazole derivatives, such as 1-methyl-1H-pyrazole-3-carboxylate analogs.
Uniqueness: Highlight its distinct features, such as the bromophenyl substituent and the oxoethyl group.
Properties
Molecular Formula |
C13H11BrN2O3 |
|---|---|
Molecular Weight |
323.14 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H11BrN2O3/c1-16-7-6-11(15-16)13(18)19-8-12(17)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 |
InChI Key |
IPAKZOXTAQJELO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydrazino-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B10876791.png)
![N-(4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10876797.png)
![2-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B10876813.png)
![(5Z)-5-[4-(decyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10876816.png)
![6-(4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10876819.png)
![Dibenzo[a,c]phenazin-10-ol](/img/structure/B10876823.png)

![N-[(E)-1H-indol-3-ylmethylidene]benzene-1,2-diamine](/img/structure/B10876844.png)
![N-[1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B10876846.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B10876849.png)

![5-bromo-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B10876856.png)

